(5Z)-5-(3-butyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines benzothiazole and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid .Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic properties.
Biological Research: The compound’s interactions with enzymes and proteins make it a valuable tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can inhibit enzyme activity by binding to the active site, while the thiazolidinone ring can interact with cellular receptors to modulate signaling pathways . These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one .
- 5-Methyl-3H-1,3-benzothiazol-2-one .
Uniqueness
5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of benzothiazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H20N2O2S3 |
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Molecular Weight |
380.6 g/mol |
IUPAC Name |
(5Z)-5-(3-butyl-5-methoxy-1,3-benzothiazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H20N2O2S3/c1-4-6-9-19-12-10-11(21-3)7-8-13(12)23-16(19)14-15(20)18(5-2)17(22)24-14/h7-8,10H,4-6,9H2,1-3H3/b16-14- |
InChI Key |
AJCNEQRLGIKVAC-PEZBUJJGSA-N |
Isomeric SMILES |
CCCCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC |
Origin of Product |
United States |
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